Cas no 1547491-85-9 (N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine)
![N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine structure](https://it.kuujia.com/scimg/cas/1547491-85-9x500.png)
1547491-85-9 structure
Nome del prodotto:N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine
N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- G68058
- KIHBHETWBSJUJO-UHFFFAOYSA-N
- N-[1,1'-Biphenyl]-4-yl[1,1':3',1''-terphenyl]-4'-amine
- N-([1,1'-biphenyl]-4-yl)-[1,1':3',1''-terphenyl]-4'-amine
- SCHEMBL15662804
- DB-418243
- 1547491-85-9
- N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine
-
- Inchi: 1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H
- Chiave InChI: KIHBHETWBSJUJO-UHFFFAOYSA-N
- Sorrisi: C1C=C(C=CC=1)C1C=CC(NC2C=CC(C3C=CC=CC=3)=CC=2)=C(C2=CC=CC=C2)C=1
Proprietà calcolate
- Massa esatta: 397.183049738g/mol
- Massa monoisotopica: 397.183049738g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 503
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.3
- Superficie polare topologica: 12Ų
N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P020KTU-250mg |
N-([1,1'-Biphenyl]-4-yl)-[1,1':3',1''-terphenyl]-4'-amine |
1547491-85-9 | 95% | 250mg |
$61.00 | 2024-06-20 | |
1PlusChem | 1P020KTU-1g |
N-([1,1'-Biphenyl]-4-yl)-[1,1':3',1''-terphenyl]-4'-amine |
1547491-85-9 | 95% | 1g |
$164.00 | 2024-06-20 | |
1PlusChem | 1P020KTU-100mg |
N-([1,1'-Biphenyl]-4-yl)-[1,1':3',1''-terphenyl]-4'-amine |
1547491-85-9 | 95% | 100mg |
$36.00 | 2024-06-20 |
N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine Letteratura correlata
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1547491-85-9 (N-[(1,1'-Biphenyl)-4-yl]-(1,1':3',1'-terphenyl)-4'-amine) Prodotti correlati
- 128903-23-1(Methyl 3-(3-sec-Butyl)urea-2,2-butenoate)
- 2172177-37-4(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methoxy-2-methylpropanoic acid)
- 67288-92-0(cis-2,3-dimethylpiperidine;hydrochloride)
- 2418677-16-2(2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride)
- 1705212-41-4(N-[2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]benzamide)
- 1152950-81-6(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide)
- 52-52-8(Cycloleucine)
- 2097884-33-6(2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide)
- 1219906-44-1(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpyrazine-2-carboxamide)
- 301675-24-1(IRAK-4 protein kinase inhibitor 2)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:1547491-85-9)N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1”-terphenyl]-4’-amine

Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta